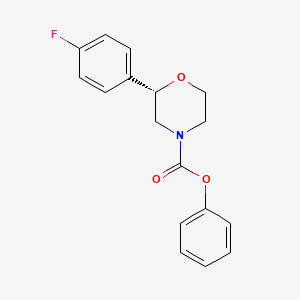![molecular formula C10H9Br2NO5S B14198417 N-[(Benzenesulfonyl)(dibromo)acetyl]glycine CAS No. 921759-16-2](/img/structure/B14198417.png)
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is a complex organic compound that features a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine typically involves multiple steps. One common method includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Dibromoacetylation: The benzenesulfonyl chloride is then reacted with dibromoacetic acid in the presence of a base such as pyridine to form the dibromoacetyl derivative.
Coupling with Glycine: Finally, the dibromoacetyl derivative is coupled with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Hydrolysis: Benzenesulfonic acid, dibromoacetic acid, and glycine.
Applications De Recherche Scientifique
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dibromoacetyl group can participate in electrophilic reactions, modifying biomolecules and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-Benzenesulfonamide: Contains a benzenesulfonyl group but lacks the dibromoacetyl and glycine moieties.
Acetylcysteine: Contains an acetyl group and a thiol group but lacks the benzenesulfonyl and dibromoacetyl groups.
Uniqueness
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is unique due to its combination of a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
921759-16-2 |
|---|---|
Formule moléculaire |
C10H9Br2NO5S |
Poids moléculaire |
415.06 g/mol |
Nom IUPAC |
2-[[2-(benzenesulfonyl)-2,2-dibromoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Br2NO5S/c11-10(12,9(16)13-6-8(14)15)19(17,18)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)(H,14,15) |
Clé InChI |
MWMUBMBHVXSQIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)NCC(=O)O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


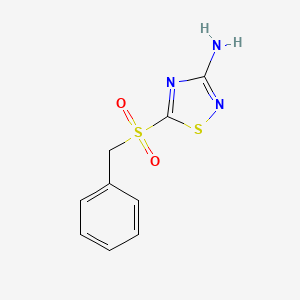
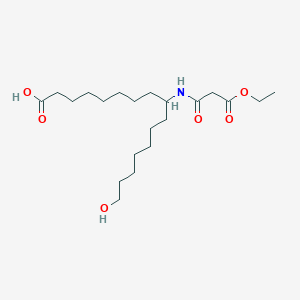
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
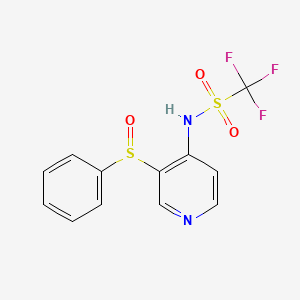
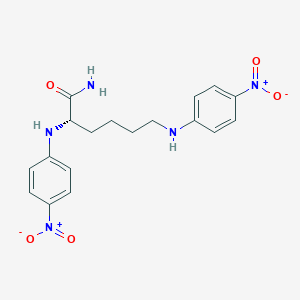
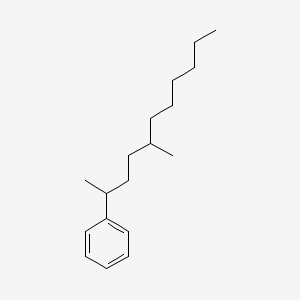
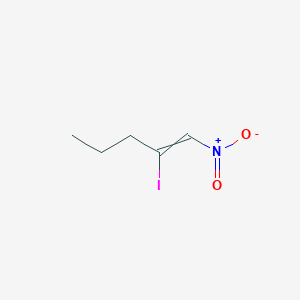


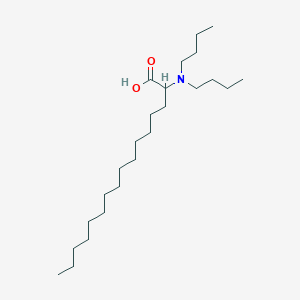
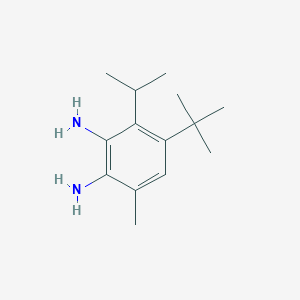

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)
